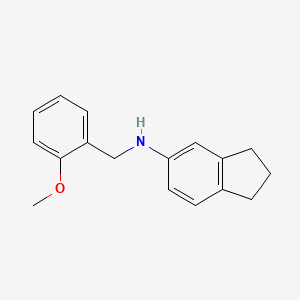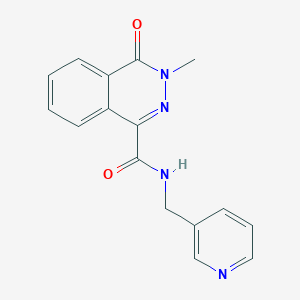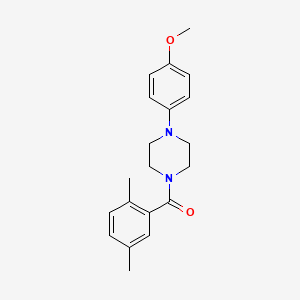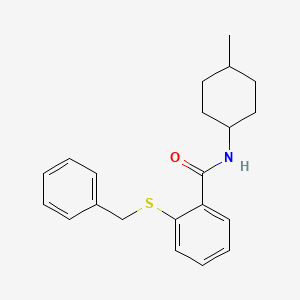
2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine, also known as DMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMBA belongs to the class of indene compounds and has a unique structure that makes it a promising candidate for various research applications.
科学的研究の応用
2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has been used in various scientific research applications, including the study of neurotransmitter systems, drug discovery, and neurodegenerative diseases. 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has been shown to selectively bind to the dopamine transporter and inhibit dopamine uptake, making it a useful tool for studying the dopamine system. 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has also been used as a starting point for the development of novel drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
作用機序
The mechanism of action of 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting dopamine uptake, 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased dopamine signaling can have various effects on the brain and body, depending on the specific location and function of the dopamine receptors.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has been shown to have various biochemical and physiological effects, including increased locomotor activity, decreased body weight, and altered gene expression. 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has also been shown to modulate the activity of various enzymes and neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems.
実験室実験の利点と制限
One of the main advantages of 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine is its selectivity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine also has a unique structure that makes it a promising starting point for the development of novel drugs. However, 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine, including the development of novel drugs based on its structure, the study of its effects on other neurotransmitter systems, and the investigation of its potential therapeutic applications in neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine and its effects on the brain and body.
Conclusion:
In conclusion, 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine is a promising compound for scientific research due to its unique structure and selectivity for the dopamine transporter. 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has been used in various research applications, including the study of neurotransmitter systems, drug discovery, and neurodegenerative diseases. Further research is needed to fully understand the potential applications of 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine and its effects on the brain and body.
合成法
2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzylamine with indan-1-one. The first step involves the formation of a Schiff base intermediate, which is then reduced to form 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine. The yield of 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-17-8-3-2-5-15(17)12-18-16-10-9-13-6-4-7-14(13)11-16/h2-3,5,8-11,18H,4,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUKLJBJDJFZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198990 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)

![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)
![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)
![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)



